

PI-3065 Experimental Protocols for Cell Culture: Application Notes

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Compound of Interest

Compound Name: PI-3065

Cat. No.: B1677771

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective inhibitor of the p110 δ isoform of phosphoinositide 3-kinase (PI3K), with a reported IC₅₀ value of approximately 5-15 nM in cell-free assays. Its selectivity for the p110 δ isoform makes it a valuable tool for investigating the specific roles of this kinase in various cellular processes, particularly in immune cell signaling and cancer biology. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making its components, including PI3K p110 δ , attractive therapeutic targets.

These application notes provide detailed protocols for utilizing **PI-3065** in cell culture experiments, including methods for assessing cell viability, analyzing protein expression and signaling through western blotting, and quantifying apoptosis.

Mechanism of Action

PI-3065 exerts its biological effects by competitively binding to the ATP-binding pocket of the p110 δ catalytic subunit of PI3K, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ acts as a crucial second messenger, recruiting downstream effectors such as the serine/threonine kinase Akt to the plasma membrane, leading to their activation. By inhibiting p110 δ , **PI-3065** effectively dampens the activation of the PI3K/Akt

signaling cascade, which can lead to decreased cell proliferation and induction of apoptosis in sensitive cell lines.

Data Presentation

PI-3065 Inhibitory Activity

Target	IC50 (nM)	Ki (nM)	Notes
p110δ	5 - 15	1.5	High potency and selectivity.
p110α	910	-	Over 100-fold selectivity for p110δ.
p110β	600	-	Over 100-fold selectivity for p110δ.
p110γ	>10,000	-	Highly selective against p110γ.

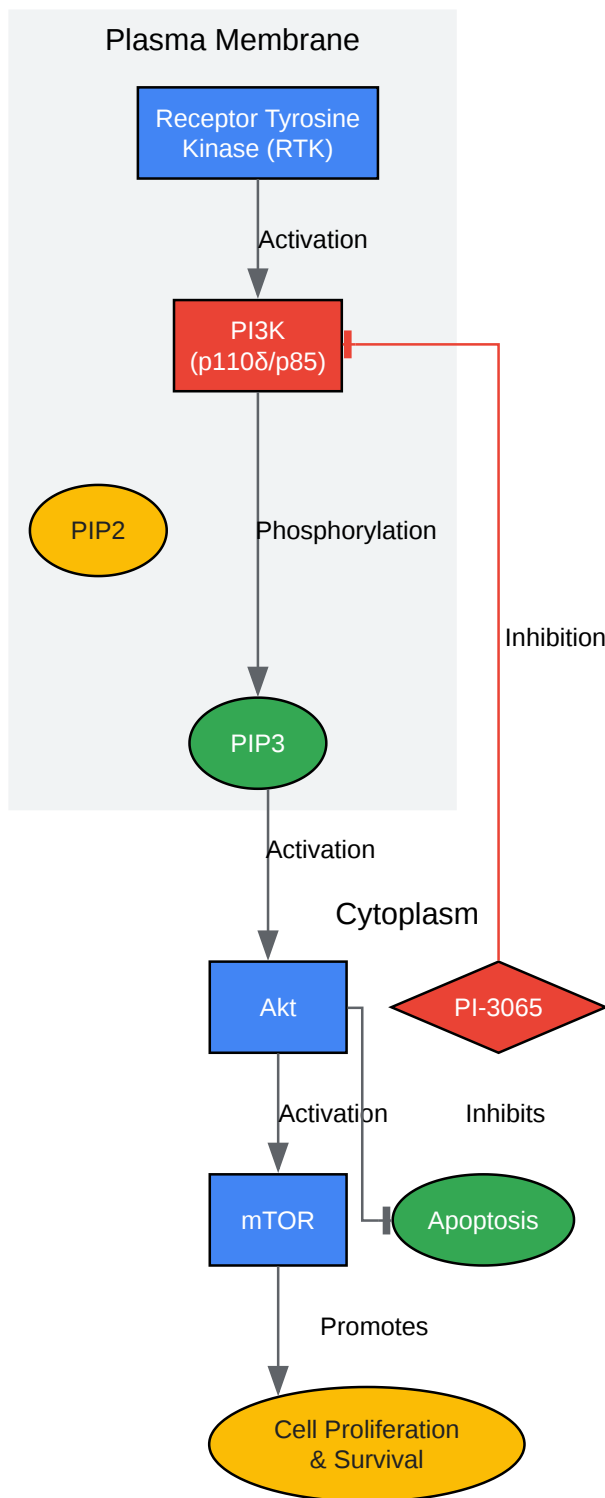
Recommended Working Concentrations for Cell Culture

The optimal concentration of **PI-3065** will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your system.

Cell Line	Assay	Concentration Range	Incubation Time	Reference
4T1	Cell Proliferation (MTS)	~10 μM	4 hours (treatment), 48 hours (culture)	
Hepatocellular Carcinoma (HCC)	Cell Viability, Apoptosis	Dose- and time-dependent	Not specified	

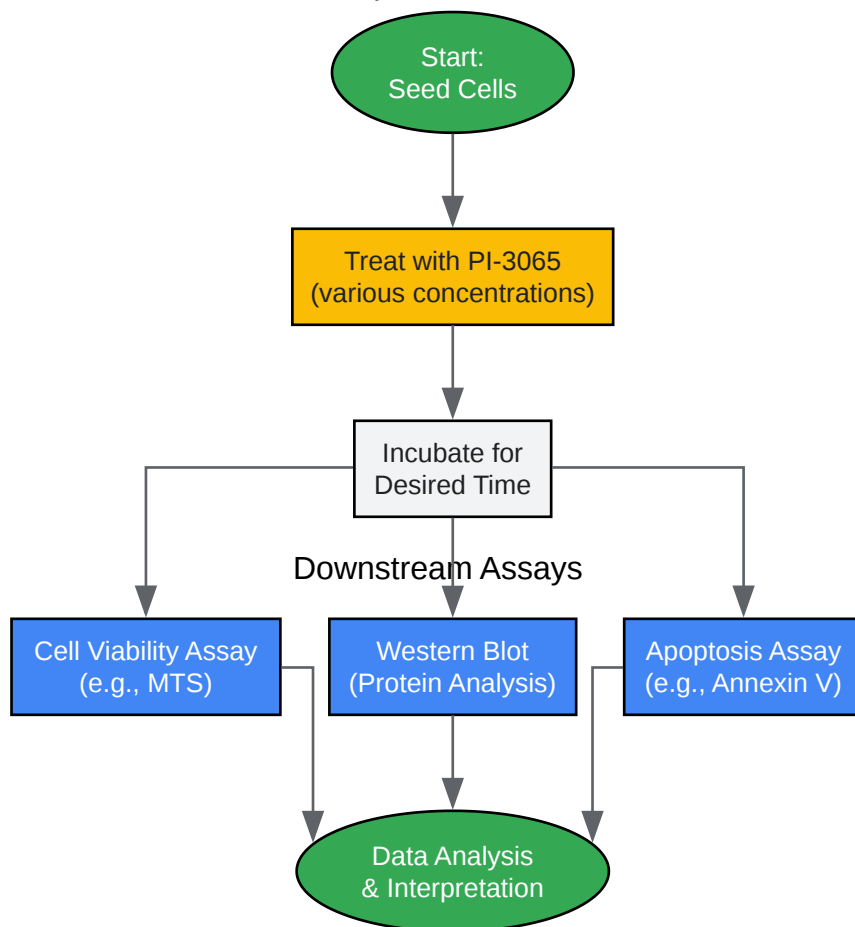
Mandatory Visualizations

PI-3065 Mechanism of Action

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Caption: **PI-3065** inhibits the PI3K/Akt signaling pathway.

General Experimental Workflow



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Caption:

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